molecular formula C7H13ClN4 B1395860 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride CAS No. 1196146-21-0

2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride

Cat. No. B1395860
M. Wt: 188.66 g/mol
InChI Key: MOKNSDAYMBQNPQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antifungal Applications

  • Antifungal Effectiveness : A study by Jafar et al. (2017) demonstrated that derivatives of dimethylpyrimidin, similar in structure to 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, have significant antifungal properties, particularly against fungi like Aspergillus terreus and Aspergillus niger.

Antiangiogenic Potential

  • Inhibitory Effects on Angiogenesis : Another research by Jafar and Hussein (2021) suggests that derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound closely related to 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride, show promising antiangiogenic properties, indicating potential in cancer treatment.

Synthesis and Biological Activity Studies

  • Synthesis for Biological Activity Estimation : Research by Prezent et al. (2020) on related pyrimidine derivatives indicates ongoing efforts in synthesizing new compounds to evaluate their biological activities.

Pharmaceutical Screening

  • Screening for Pharmaceutical Applications : Kumar et al. (2017) Kumar, Drabu, & Shalini, 2017 explored the pharmaceutical potential of related pyrimidine derivatives, particularly for anti-inflammatory applications.

Structural Studies and Chemical Properties

  • Chemical and Structural Analysis : Studies such as those by Rajam et al. (2017) and Meng et al. (2012) provide insights into the crystal structure and fluorescence binding properties of similar compounds.

Reaction Mechanisms

  • Exploring Reaction Mechanisms : The work of Brown and Waring (1974) and Brown and Lyall (1965) on the amination of chloropyrimidines and related reactions contribute to understanding the chemical behavior of pyrimidine derivatives.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal of the compound.


Future Directions

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properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-11(2)7-3-4-9-6(5-8)10-7;/h3-4H,5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKNSDAYMBQNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine hydrochloride

CAS RN

1196146-21-0
Record name 2-Pyrimidinemethanamine, 4-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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